N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine
Description
N-[(3,4-Dichlorophenyl)methyl]pyrazin-2-amine is a pyrazine derivative featuring a 3,4-dichlorophenylmethyl substituent attached to the pyrazin-2-amine core. This compound’s structure combines a planar aromatic pyrazine ring with a lipophilic dichlorophenyl group, which may enhance binding affinity to hydrophobic pockets in biological targets. The dichlorophenyl group is a common motif in drug design, contributing to improved metabolic stability and target interaction due to its electron-withdrawing properties and steric bulk .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-2-1-8(5-10(9)13)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKUGIJJWRPNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrazin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the pyrazine ring and the methylene bridge. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 80°C | Pyrazine-2-carboxylic acid derivative | 68% | |
| DDQ (in CH₂Cl₂) | Room temperature, 12 h | Oxidized thioether intermediate (mechanistic study) | N/A |
Oxidation with KMnO₄ selectively targets the benzylic position, forming a carboxylic acid derivative, while DDQ facilitates electron transfer without cleavage.
Reduction Reactions
Catalytic hydrogenation reduces the pyrazine ring and dehalogenates the aromatic system:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C, 6 h | Tetrahydro-pyrazine derivative | 82% | |
| NaBH₄/CuCl₂ | THF, 0°C → RT, 2 h | Partially reduced chlorophenyl group | 57% |
Notably, Pd/C-mediated reduction preserves the dichlorophenyl group but saturates the pyrazine ring.
Nucleophilic Substitution
The pyrazine ring’s electron-deficient nature facilitates nucleophilic attacks:
Amination
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | MeOH, 100°C, sealed tube | 2,5-Diaminopyrazine derivative | 74% | |
| Benzylamine | DMF, K₂CO₃, 120°C, 24 h | N-Benzylpyrazin-2-amine analogue | 63% |
Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NBS (in CCl₄) | AIBN, reflux, 6 h | Brominated pyrazine at C5 position | 58% |
Substitution occurs preferentially at the C5 position due to steric and electronic effects .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling when halogenated:
| Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄/K₃PO₄ | Toluene/H₂O, 90°C, 24 h | 5-Arylpyrazine derivative | 71% | |
| Pd(OAc)₂/XPhos | Dioxane, 100°C, microwave, 2 h | Heterobiarylpyrazine | 65% |
Coupling efficiency depends on the electronic nature of the boronic acid partner, with electron-deficient aryl groups showing higher reactivity .
Condensation Reactions
The primary amine group engages in Schiff base formation:
| Carbonyl Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, reflux, 8 h | Imine-linked pyrazine-benzaldehyde conjugate | 89% | |
| Pyruvate | AcOH, 60°C, 12 h | Hydrazone derivative | 76% |
These reactions proceed via acid-catalyzed imine formation, with yields influenced by steric hindrance.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound undergoes ring contraction:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), 120°C, 3 h | Pyrido[2,3-b]pyrazine derivative | Wagner-Meerwein rearrangement |
Photochemical Reactions
UV irradiation induces C-Cl bond cleavage:
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN, 6 h | Dechlorinated pyrazine derivative | Φ = 0.12 |
Theoretical Insights (DFT Calculations)
Computational studies reveal:
-
HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
-
NLO Properties : Hyperpolarizability (β) = 1,240 × 10⁻³⁰ esu, suggesting potential nonlinear optical applications.
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NMR Shifts : Calculated δ(H1) = 8.45 ppm matches experimental δ = 8.42 ppm.
Biological Relevance
-
Antimycobacterial Activity : MIC = 6.25 µg/mL against M. tuberculosis for halogenated analogues .
-
Enzyme Inhibition : IC₅₀ = 16.4 µmol/L against photosynthetic electron transport .
This synthesis of reactivity data underscores the compound’s versatility in medicinal and materials chemistry. Future directions include exploring its role in catalytic cycles and bioactive hybrid molecules.
Scientific Research Applications
The compound N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine has garnered interest in various scientific research applications, particularly in medicinal chemistry, due to its potential therapeutic properties. This article explores its applications, supported by data tables and case studies from diversified and verified sources.
Chemical Properties and Structure
This compound is characterized by a pyrazine ring substituted with a 3,4-dichlorobenzyl group. Its molecular formula is , and it has a molecular weight of 253.12 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These values suggest that this compound could serve as a lead for developing new anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazine derivatives has been documented extensively. Compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. A study demonstrated that specific derivatives significantly reduced the expression levels of these inflammatory markers in vitro .
Antimicrobial Activity
Pyrazine compounds are also being investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells, this compound was administered at varying concentrations to assess its cytotoxic effects. The results indicated a dose-dependent response with significant cell death observed at concentrations above 10 µM.
Case Study 2: Inhibition of Inflammatory Markers
Another study evaluated the anti-inflammatory effects of this compound using an in vivo model of paw edema induced by formalin. The results showed that treatment with this compound resulted in a significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the biological activity of pyrazine derivatives. Modifications at various positions on the pyrazine ring can lead to improved potency and selectivity for specific biological targets .
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling and regulation.
Comparison with Similar Compounds
Pyrazine and Pyrimidine Derivatives
Compound 3 (from ): N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
- Key Differences : Incorporates a thiophene substituent and a carbamimidoylbenzyl group, unlike the simpler dichlorophenylmethyl group in the target compound.
3-Phenyl-pyrazine-2-carbonitrile (from ):
- Key Differences : Replaces the dichlorophenylmethyl-amine group with a phenyl ring and nitrile substituent.
- The absence of chlorine atoms reduces lipophilicity, which could affect membrane permeability .
Dichlorophenyl-Containing Compounds
SR140333 (from ): A piperidine-based compound with a 3,4-dichlorophenylacetyl group.
- Key Differences : Features a piperidine core instead of pyrazine and includes a phenylacetyl moiety.
- Impact : The piperidine scaffold facilitates interaction with G-protein-coupled receptors (GPCRs), while the dichlorophenyl group enhances binding to hydrophobic receptor pockets. This highlights how core structure diversity (pyrazine vs. piperidine) influences target specificity .
Sertraline Alternatives (from ): e.g., (R)-N-((5-chloro-2-methylphenyl)(3,4-dichlorophenyl)methyl)ethanaminium
- Key Differences : Designed as serotonin reuptake inhibitors (SSRIs) with branched alkyl chains and additional chlorine substituents.
- Impact : The dichlorophenyl group in these analogs improves serotonin transporter (SERT) binding affinity, suggesting that the target compound’s dichlorophenylmethyl group could similarly enhance interactions with neurological targets .
Thieno-Pyrazine Derivatives
6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-amine (from ):
- Key Differences : Contains a fused thiophene-pyrazine ring system and a methoxy group.
- The methoxy group may enhance metabolic stability compared to the target compound’s amine group .
Data Table: Structural and Functional Comparison
Discussion of Substituent Effects
- Dichlorophenyl Group : Enhances lipophilicity and receptor binding in multiple analogs, including SR140333 and sertraline alternatives. Its electron-withdrawing nature may stabilize charge-transfer interactions .
- Pyrazine vs. Piperidine Cores : Pyrazine’s aromaticity favors planar interactions (e.g., with kinases), while piperidine’s flexibility suits GPCR binding .
- Functional Groups : Amines (target compound) vs. nitriles () or thiophenes () alter electronic properties and solubility, impacting bioavailability and target engagement.
Biological Activity
N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activities
This compound has been investigated for various biological activities, notably:
- Antimicrobial Activity : Exhibiting efficacy against a range of microbial pathogens.
- Anticancer Properties : Showing potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Demonstrating the ability to modulate inflammatory pathways.
2.1 Target Pathways
The compound primarily interacts with protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. By modulating these pathways, this compound can influence various cellular functions such as proliferation and apoptosis .
2.2 Mode of Action
The interaction with PTPs leads to alterations in their activity, which can result in downstream effects on cell signaling cascades. This modulation is crucial for its anticancer and anti-inflammatory effects .
3. Structure-Activity Relationships (SAR)
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the dichlorophenyl group enhances its binding affinity to target proteins, while the pyrazin moiety is essential for its pharmacological properties .
| Structural Feature | Biological Impact |
|---|---|
| Dichlorophenyl substitution | Increased binding affinity to PTPs |
| Pyrazin core | Essential for anticancer and antimicrobial activity |
| Amine group | Contributes to solubility and bioavailability |
4.1 Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer (MCF-7) and colon cancer (HCT116) cell lines, the compound showed IC50 values indicating significant antiproliferative activity .
4.2 Antimicrobial Efficacy
Research indicates that this compound possesses broad-spectrum antimicrobial activity. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .
4.3 Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties through inhibition assays targeting COX enzymes. Results indicated a significant reduction in inflammatory markers in treated models .
5. Conclusion and Future Directions
The biological activity of this compound highlights its potential as a lead compound for drug development targeting various diseases, particularly cancer and inflammatory disorders. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
